3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 821009-89-6
VCID: VC20754661
InChI: InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3
SMILES: COC1=CC2=C(C=C1)NC=C2C(=O)CC#N
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

CAS No.: 821009-89-6

Cat. No.: VC20754661

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile - 821009-89-6

CAS No. 821009-89-6
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Standard InChI InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3
Standard InChI Key RLSUMXJQBPJXFH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC=C2C(=O)CC#N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2C(=O)CC#N

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile is an indole-derived organic compound with potential applications in pharmaceutical research. Below is a detailed overview of its properties, structure, and safety data based on peer-reviewed chemical databases and supplier documentation.

Physical and Chemical Properties

PropertyValueSource
Melting Point270°C
Boiling Point476.2±35.0 °C (Predicted)
Density1.280±0.06 g/cm³ (Predicted)
pKa8.49±0.30 (Predicted)
Storage ConditionsSealed in dry, 2–8°C

2D Structure

The compound’s planar indole ring system is substituted with a methoxy group at C5 and a cyanoacetyl group at C3. This configuration facilitates interactions with biological targets through hydrogen bonding and π-π stacking .

3D Conformer

Computational models predict a non-planar geometry for the cyanoacetyl side chain, which may influence its binding affinity in enzymatic assays .

Research Considerations

While the compound’s structural analogs are studied for antimicrobial and anticancer properties, specific biological data for this derivative remain limited in publicly accessible databases. Industrial and academic research into its synthesis and applications is ongoing, with a focus on optimizing yield and purity for pharmaceutical intermediates .

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